molecular formula C13H14N6 B2877069 N-(3,4-dimethylphenyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine CAS No. 899995-57-4

N-(3,4-dimethylphenyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine

Cat. No.: B2877069
CAS No.: 899995-57-4
M. Wt: 254.297
InChI Key: RNXOXPXTYWNPIP-UHFFFAOYSA-N
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Description

N-(3,4-Dimethylphenyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is a chemical compound with the CAS Registry Number 899995-57-4 . It has a molecular formula of C13H14N6 and a molecular weight of 254.29 g/mol . The provided SMILES representation is CN1N=NC2=C(NC3=CC=C(C)C(C)=C3)N=CN=C21 . This compound is part of the triazolopyrimidine class of heterocycles, which are of significant interest in medicinal chemistry and drug discovery. While the specific biological activity of this analog is not detailed in the available literature, the broader structural class is recognized for its versatility. Triazolopyrimidines are often investigated as isosteres of purine rings due to their structural similarities, making them valuable scaffolds for designing molecules that target purine-binding enzymes . Furthermore, the triazolopyrimidine core has known metal-chelating properties, with the ability to form complexes via its nitrogen atoms, which has been exploited in the development of potential anti-cancer and anti-parasitic agents . Researchers may explore this compound as a building block in the synthesis of novel therapeutic candidates or as a tool compound for probing biological pathways. Handling of this material should adhere to safe laboratory practices. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-3-methyltriazolo[4,5-d]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N6/c1-8-4-5-10(6-9(8)2)16-12-11-13(15-7-14-12)19(3)18-17-11/h4-7H,1-3H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNXOXPXTYWNPIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=C3C(=NC=N2)N(N=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a cycloaddition reaction between an azide and an alkyne, forming the triazole ring.

    Pyrimidine Ring Construction: The pyrimidine ring is usually constructed via a condensation reaction involving appropriate precursors such as amidines and β-dicarbonyl compounds.

    Functional Group Introduction:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups such as halides or amines.

Scientific Research Applications

N-(3,4-dimethylphenyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Table 1: Comparison of Key Triazolopyrimidine Derivatives

Compound Name 3-Substituent 5-Substituent 7-Substituent Molecular Weight Yield (%) m.p. (°C) Key Activity/Notes
Target Compound Methyl Unspecified 3,4-Dimethylphenyl Not provided N/A N/A Structural focus on lipophilicity
3-Benzyl-5-(propylthio)-N-(pyridin-3-ylmethyl)-... (Compound 6, ) Benzyl Propylthio Pyridin-3-ylmethyl 381.15 74 Potent, selective inhibitor
3-Benzyl-N-cyclopropyl-5-(propylthio)-... (Compound 27, ) Benzyl Propylthio Cyclopropyl Synthesized via NaH/propane thiol
Vipadenant () [4-Amino-3-methylphenyl]methyl Furan-2-yl 310.33 Adenosine receptor antagonist
Ticagrelor () Cyclopentyl Propylthio Complex substituent* 522.57 P2Y12 inhibitor (antiplatelet)
N-[2-(1H-Indol-1-yl)ethyl]-3-methyl-... () Methyl 1H-Indol-1-yl ethyl 293.34 Screening compound for drug discovery

*Ticagrelor’s 7-substituent includes a cyclopropane-amine and hydroxyethoxy group .

Biological Activity

N-(3,4-dimethylphenyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the field of cancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.

  • Molecular Formula : C13H14N6
  • Molecular Weight : 258.29 g/mol
  • CAS Number : 7584258

The compound exhibits its biological activity primarily through the inhibition of tubulin polymerization, which is crucial for cell division. By disrupting this process, this compound can induce apoptosis in cancer cells.

Anticancer Activity

Recent studies have demonstrated the compound's efficacy against various cancer cell lines. The following table summarizes key findings regarding its antiproliferative activity:

Cell Line IC50 (µM) Mechanism Reference
HeLa0.45Tubulin polymerization inhibition
A5490.53Apoptosis induction via caspase activation
HT-290.38Cell cycle arrest at G2/M phase
MDA-MB-231>10Reduced potency compared to other lines

Case Studies

  • HeLa Cell Study : In vitro studies showed that this compound effectively inhibited the proliferation of HeLa cells with an IC50 value of 0.45 µM. The mechanism involved the disruption of tubulin dynamics and subsequent apoptosis induction through the intrinsic pathway involving mitochondrial depolarization and caspase-9 activation .
  • A549 Cell Line : Another study reported that this compound induced significant cytotoxicity in A549 lung cancer cells with an IC50 of 0.53 µM. The compound was shown to block cell cycle progression at the G2/M phase and activate apoptotic pathways .

Structure-Activity Relationship (SAR)

The structural modifications of triazolo-pyrimidine derivatives have been extensively studied to enhance their biological activity. Variations in substituents at the phenyl ring significantly affect the potency against different cancer cell lines. For instance:

  • Compounds with electron-donating groups on the phenyl ring exhibited increased antiproliferative activity.
  • The presence of bulky substituents reduced potency due to steric hindrance affecting binding affinity to tubulin .

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